![molecular formula C12H7ClN4OS B304757 6-(4-chlorobenzylidene)-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B304757.png)
6-(4-chlorobenzylidene)-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(4-chlorobenzylidene)-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one, also known as CTPI, is a heterocyclic compound that has gained attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, material science, and agriculture.
作用機序
The mechanism of action of 6-(4-chlorobenzylidene)-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one is not fully understood. However, it has been suggested that the compound exerts its biological activity by inhibiting various enzymes and signaling pathways. For example, this compound has been shown to inhibit the activity of protein tyrosine phosphatases, which play a crucial role in the regulation of cellular signaling pathways. This compound has also been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the replication of viruses such as HIV and herpes simplex virus, and inhibit the growth of bacteria such as Staphylococcus aureus. This compound has also been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
実験室実験の利点と制限
One of the main advantages of 6-(4-chlorobenzylidene)-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one is its broad range of biological activities, which makes it a promising candidate for the development of new therapeutic agents. However, this compound has some limitations for lab experiments. It has low solubility in water, which can make it difficult to work with in aqueous environments. In addition, this compound can be sensitive to light and air, which can affect its stability and purity.
将来の方向性
There are several future directions for the study of 6-(4-chlorobenzylidene)-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one. One potential area of research is the development of this compound-based therapeutics for the treatment of cancer and neurological disorders. Another area of research is the development of this compound-based organic semiconductors for use in electronic devices. Additionally, the use of this compound as a pesticide in agriculture warrants further investigation.
Conclusion:
In summary, this compound is a heterocyclic compound that has gained attention in the scientific community due to its potential applications in various fields. Its synthesis method has been optimized, and it has been extensively studied for its potential applications in medicinal chemistry, material science, and agriculture. This compound exerts its biological activity by inhibiting various enzymes and signaling pathways and exhibits a range of biochemical and physiological effects. While this compound has some limitations for lab experiments, it is a promising candidate for the development of new therapeutic agents, organic semiconductors, and pesticides.
合成法
6-(4-chlorobenzylidene)-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one can be synthesized through a multistep reaction using 4-chlorobenzaldehyde, thiosemicarbazide, and ethyl acetoacetate as starting materials. The reaction involves the formation of a Schiff base followed by cyclization and oxidation to yield this compound. The synthesis of this compound has been optimized by various research groups to improve yield and purity.
科学的研究の応用
6-(4-chlorobenzylidene)-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one has been extensively studied for its potential applications in medicinal chemistry. It has been shown to possess antitumor, antiviral, and antibacterial activities. This compound has also been investigated as a potential therapeutic agent for neurological disorders such as Alzheimer's disease and Parkinson's disease. In addition, this compound has been studied for its potential use in the development of organic semiconductors and as a pesticide in agriculture.
特性
分子式 |
C12H7ClN4OS |
|---|---|
分子量 |
290.73 g/mol |
IUPAC名 |
(6E)-6-[(4-chlorophenyl)methylidene]-5-imino-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one |
InChI |
InChI=1S/C12H7ClN4OS/c13-8-3-1-7(2-4-8)5-9-10(14)17-12(16-11(9)18)19-6-15-17/h1-6,14H/b9-5+,14-10? |
InChIキー |
QVUPYJBJSXLFPY-DKVUJQLHSA-N |
異性体SMILES |
C1=CC(=CC=C1/C=C/2\C(=N)N3C(=NC2=O)SC=N3)Cl |
SMILES |
C1=CC(=CC=C1C=C2C(=N)N3C(=NC2=O)SC=N3)Cl |
正規SMILES |
C1=CC(=CC=C1C=C2C(=N)N3C(=NC2=O)SC=N3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



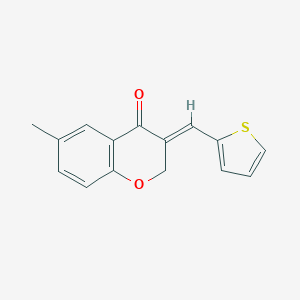
![8-chloro-N,N-diethyl-1-(2-phenylvinyl)[1,2,4]triazolo[4,3-a]quinoxalin-4-amine](/img/structure/B304680.png)
![9-Chloroditetraazolo[1,5-a:5,1-c]quinoxaline](/img/structure/B304681.png)
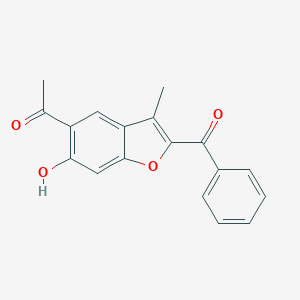
![2-[2-(4-Chlorophenyl)vinyl]-3-(4-morpholinyl)quinoxaline](/img/structure/B304685.png)
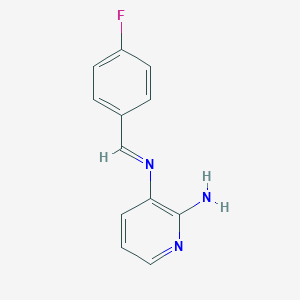
![2-methyl-7-(2-thienyl)-6a,7-dihydro-6H-chromeno[3,4-c][1,5]benzothiazepine](/img/structure/B304688.png)
![(8E)-8-[8-chloro-2-(3,4-dimethoxyphenyl)-3,5-dihydro-2H-1,5-benzothiazepin-4-ylidene]-4-methylchromene-2,7-dione](/img/structure/B304690.png)
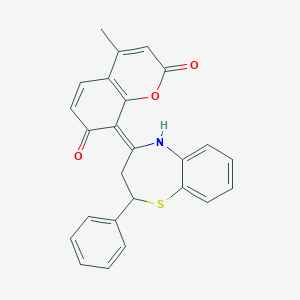
![1-[1-(6-Methoxynaphthalen-2-yl)ethyl]-5-phenacyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-one](/img/structure/B304692.png)

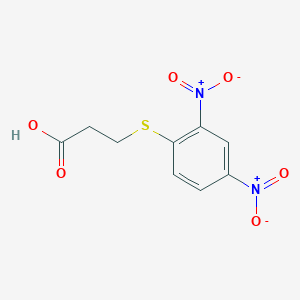
![3-[2-(2-Chlorophenyl)vinyl]-2-quinoxalinyl phenyl sulfone](/img/structure/B304696.png)
